molecular formula C14H18O B1359794 3,3,6,8-Tetramethyl-1-tetralone CAS No. 5409-55-2

3,3,6,8-Tetramethyl-1-tetralone

Cat. No.: B1359794
CAS No.: 5409-55-2
M. Wt: 202.29 g/mol
InChI Key: SHSYEGQDGZAMNV-UHFFFAOYSA-N
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Description

3,3,6,8-Tetramethyl-1-tetralone is an organic compound with the molecular formula C14H18O It is a substituted tetralone, characterized by the presence of four methyl groups at the 3, 3, 6, and 8 positions on the tetralone ring

Scientific Research Applications

3,3,6,8-Tetramethyl-1-tetralone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in photochemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and nanostructures.

Mechanism of Action

The excited photoenol also has biradical character and is useful for the fast synthesis of gold nanostructures . In the case of excited photoenols like this one, if metal ion trapping fails, they return to the original ketone precursor and remain available for future events that can lead to the target nanoparticles .

Safety and Hazards

Specific safety and hazard information for 3,3,6,8-Tetramethyl-1-tetralone may not be readily available online. It is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety precautions .

Future Directions

The use of 3,3,6,8-tetramethyl-1-tetralone in the synthesis of plasmonic gold nanostructures presents a promising future direction . The photopolymerization of lipoic acid (LA) as a novel approach to produce a cross-linked polymeric matrix of lipoic acid monomers (PALA) which helps to control the size of plasmonic gold nanostructures when using this compound as the photo-initiator for the reduction of Au (III) to Au 0 . This could open up new possibilities in the field of nanotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6,8-tetramethyl-1-tetralone typically involves the alkylation of tetralone derivatives. One common method is the Friedel-Crafts alkylation, where tetralone is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective introduction of methyl groups at the desired positions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,3,6,8-Tetramethyl-1-tetralone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

    1-Tetralone: A simpler tetralone derivative without the methyl substitutions.

    3,3,6,8-Tetramethyl-2-tetralone: A similar compound with a different substitution pattern.

    3,3,6,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene: A fully hydrogenated derivative of tetralone.

Uniqueness

3,3,6,8-Tetramethyl-1-tetralone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of four methyl groups enhances its stability and alters its electronic properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3,3,6,8-tetramethyl-2,4-dihydronaphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-9-5-10(2)13-11(6-9)7-14(3,4)8-12(13)15/h5-6H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSYEGQDGZAMNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)CC(CC2=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202420
Record name 3,4-Dihydro-3,3,6,8-tetramethylnaphthalen-1(2H)-one
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Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5409-55-2
Record name 3,3,6,8-Tetramethyl-1-tetralone
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Record name 3,3,6,8-Tetramethyl-2,4-dihydronaphthalen-1-one
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Record name 3,6,8-Tetramethyl-1-tetralone
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Record name 3,4-Dihydro-3,3,6,8-tetramethylnaphthalen-1(2H)-one
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Record name 3,4-dihydro-3,3,6,8-tetramethylnaphthalen-1(2H)-one
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Record name 3,3,6,8-TETRAMETHYL-2,4-DIHYDRONAPHTHALEN-1-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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